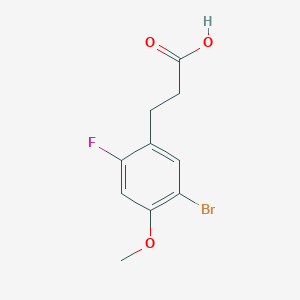

3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid

Beschreibung

3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid is a halogenated aromatic propionic acid derivative characterized by a phenyl ring substituted with bromine (5-position), fluorine (2-position), and methoxy (4-position) groups, attached to a propionic acid backbone. This compound is commercially available as a high-purity intermediate for organic synthesis and pharmaceutical research .

Eigenschaften

IUPAC Name |

3-(5-bromo-2-fluoro-4-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10BrFO3/c1-15-9-5-8(12)6(4-7(9)11)2-3-10(13)14/h4-5H,2-3H2,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XHUCYRFBXUARDB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)F)CCC(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10BrFO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

277.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid typically involves multi-step organic reactions. One common synthetic route includes:

Fluorination: The substitution of a hydrogen atom with a fluorine atom.

Propionic Acid Addition: The attachment of a propionic acid moiety to the benzene ring.

Each of these steps requires specific reagents and conditions, such as the use of bromine (Br₂) for bromination, fluorine sources like N-fluorobenzenesulfonimide (NFSI) for fluorination, and methanol (CH₃OH) for methoxylation. The final step involves the use of propionic acid or its derivatives under acidic or basic conditions to complete the synthesis.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and catalytic processes may be employed to enhance efficiency and scalability.

Analyse Chemischer Reaktionen

Types of Reactions

3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid can undergo various chemical reactions, including:

Oxidation: Conversion of the methoxy group to a hydroxyl group or further oxidation to a carbonyl group.

Reduction: Reduction of the bromine or fluorine substituents to hydrogen.

Substitution: Replacement of the bromine or fluorine atoms with other functional groups.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium hydride (NaH) in polar aprotic solvents.

Major Products

Oxidation: Formation of 3-(5-Bromo-2-fluoro-4-hydroxy-phenyl)-propionic acid or 3-(5-Bromo-2-fluoro-4-formyl-phenyl)-propionic acid.

Reduction: Formation of 3-(2-Fluoro-4-methoxy-phenyl)-propionic acid or 3-(5-Bromo-4-methoxy-phenyl)-propionic acid.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

GPR40 Agonist Activity

One of the most significant applications of this compound is its role as a GPR40 agonist . GPR40 (Free Fatty Acid Receptor 1) is a receptor implicated in glucose metabolism and insulin secretion. Compounds similar to 3-(5-bromo-2-fluoro-4-methoxy-phenyl)-propionic acid have been shown to enhance glucose-dependent insulin secretion, making them valuable in treating type 2 diabetes and related metabolic disorders. Studies indicate that these compounds can lower blood glucose levels without inducing hypoglycemia, a common side effect of many antidiabetic medications .

Anti-inflammatory Properties

Research has also suggested that derivatives of this compound may exhibit anti-inflammatory properties. The presence of halogen and methoxy groups can influence the pharmacological profile, potentially leading to applications in treating inflammatory diseases .

Building Block for Drug Synthesis

This compound serves as a versatile building block in the synthesis of various pharmaceutical compounds. Its unique structure allows for modifications that can lead to new therapeutic agents with enhanced efficacy or reduced side effects. For instance, it can be transformed into other functionalized compounds through standard organic reactions such as esterification or amidation .

Development of Fluorinated Compounds

The incorporation of fluorine into organic molecules often enhances their biological activity and metabolic stability. This compound's fluorinated aromatic ring makes it an attractive candidate for developing fluorinated derivatives that could exhibit improved pharmacokinetic properties .

Case Study: Type 2 Diabetes Treatment

In a study evaluating the efficacy of various GPR40 agonists, compounds structurally related to this compound demonstrated significant glucose-lowering effects in animal models. These findings suggest that such compounds could be further developed into therapeutic agents for managing type 2 diabetes .

Case Study: Synthesis of Novel Derivatives

A recent synthesis project focused on modifying the propionic acid backbone to create novel derivatives with enhanced biological activity. The study found that certain modifications led to compounds with improved anti-inflammatory effects, indicating potential applications in treating chronic inflammatory conditions .

Summary Table of Applications

Wirkmechanismus

The mechanism of action of 3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid involves its interaction with specific molecular targets and pathways. The presence of bromine, fluorine, and methoxy groups can influence its binding affinity and selectivity towards enzymes, receptors, or other biomolecules. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The positions and types of substituents significantly alter the chemical behavior of propionic acid derivatives. Key comparisons include:

3-(5-Bromo-2-methoxyphenyl)propanoic Acid

- Structure : Lacks the 2-fluoro substituent present in the target compound.

3-(2-Bromo-4-fluorophenyl)propionic Acid

- Structure : Bromine (2-position) and fluorine (4-position) substituents.

- Impact : The inverted positions of bromine and fluorine introduce steric and electronic differences. The 2-bromo group may hinder reactions at the ortho position, whereas the target compound’s 5-bromo substitution allows for greater flexibility in further functionalization .

3-(4-Fluorophenyl)propionic Acid and 3-(4-Bromophenyl)propionic Acid

- Structure : Single halogen (F or Br) at the para position.

- Impact : These simpler derivatives exhibit lower steric hindrance and distinct electronic profiles. In phytotoxicity studies, 3-(4-bromophenyl)propionic acid (compound 21) showed stronger inhibition of Cuscuta campestris growth than its fluoro counterpart, highlighting the role of halogen electronegativity in bioactivity .

Physical Properties and Solubility

The methoxy group in the target compound likely enhances water solubility compared to purely halogenated derivatives, while bromine and fluorine increase molecular weight and lipophilicity.

Biologische Aktivität

3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid is a compound of significant interest due to its diverse biological activities, particularly in medicinal chemistry. This article explores its pharmacological properties, structure-activity relationships (SAR), and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It contains a propionic acid moiety attached to a phenyl ring that bears bromine, fluorine, and methoxy substituents. These substitutions are crucial for its biological activity.

1. Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines, including L1210 mouse leukemia cells. The observed IC50 values suggest strong cytotoxic effects, with mechanisms involving apoptosis induction and cell cycle arrest .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| L1210 (leukemia) | < 1 | Apoptosis induction |

| MCF-7 (breast) | < 5 | Cell cycle arrest |

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. Studies suggest that it may inhibit cyclooxygenase (COX) enzymes, which play a pivotal role in the inflammatory process. The selectivity for COX-2 over COX-1 indicates potential for reduced gastrointestinal side effects compared to traditional NSAIDs .

3. Mechanistic Insights

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It has been shown to inhibit key enzymes involved in cancer progression and inflammation.

- Receptor Modulation : The compound may act as a modulator of various receptors, including those involved in pain and inflammation pathways.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is essential for optimizing its biological activity. Modifications to the phenyl ring and the propionic acid group can significantly influence potency and selectivity:

| Substituent | Effect on Activity |

|---|---|

| Bromine at position 5 | Increased potency |

| Fluorine at position 2 | Enhanced selectivity |

| Methoxy group at position 4 | Improved solubility |

These modifications highlight the importance of electronic and steric factors in determining the compound's efficacy.

Case Study 1: In Vivo Efficacy

In a recent animal model study, this compound was administered to mice with induced dermal fibrosis. The results showed a significant reduction in fibrosis markers, indicating its potential as an anti-fibrotic agent .

Case Study 2: Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound has favorable absorption and distribution characteristics, making it a candidate for oral bioavailability. Its metabolic stability was assessed through various assays, confirming minimal cytotoxicity up to concentrations of 100 µM .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(5-Bromo-2-fluoro-4-methoxy-phenyl)-propionic acid in academic laboratories?

- Methodology : Utilize Suzuki-Miyaura coupling to introduce the bromoaryl group, followed by Friedel-Crafts acylation or Grignard reactions to install the propionic acid moiety. Protecting groups (e.g., silyl ethers for hydroxyl intermediates) prevent undesired reactivity during methoxy and fluoro substitutions. Purification via recrystallization or column chromatography ensures high yields .

Q. How can NMR spectroscopy confirm the structure of this compound?

- Analytical Approach :

- ¹H NMR : Methoxy protons appear as a singlet (~δ 3.8 ppm), while fluorine-induced splitting (e.g., doublets for adjacent aromatic protons) and propionic acid’s methylene/methyl signals (~δ 2.5–3.0 ppm) are key identifiers.

- ¹³C NMR : Distinct peaks for the carbonyl carbon (~δ 170 ppm), bromine-induced deshielding (~δ 120–130 ppm for aromatic carbons), and fluorine coupling (~δ 110–150 ppm) validate substitution patterns .

Q. What chromatographic methods optimize purification of this compound?

- Protocol : Reverse-phase HPLC (C18 column, acetonitrile/water gradient) separates polar by-products. For non-polar impurities, silica gel chromatography with ethyl acetate/hexane (1:4 ratio) is effective. Monitor purity via TLC (Rf ~0.3 in ethyl acetate) .

Advanced Research Questions

Q. How do electronic effects of bromo, fluoro, and methoxy substituents influence regioselectivity in further derivatization?

- Mechanistic Insight :

- Bromo/Fluoro : Electron-withdrawing groups direct electrophilic substitution to the meta position relative to the methoxy group.

- Methoxy : Electron-donating effects activate the para position. Computational modeling (DFT) predicts reactive sites, as demonstrated in analogous thiazole derivatives .

Q. What strategies resolve contradictions in mass spectrometry (MS) and elemental analysis data?

- Troubleshooting :

- Isotopic Patterns : Bromine’s ¹:¹ isotopic ratio (m/z 79/81) aids MS identification. Discrepancies may arise from incomplete ionization; use ESI-MS in negative ion mode for carboxylate detection.

- Elemental Analysis : Account for fluorine’s atomic mass (19 g/mol) and bromine (80 g/mol) when calculating theoretical vs. observed %C/%H .

Q. How can reaction conditions minimize by-products during propionic acid chain elongation?

- Optimization :

- Temperature Control : Maintain <50°C during acyl chloride formation to avoid decarboxylation.

- Catalyst Screening : Pd(OAc)₂/XPhos improves coupling efficiency for bromoaryl intermediates (yields >75%, as in ) .

Safety and Environmental Considerations

Q. What are critical safety protocols for handling this compound?

- Guidelines :

- PPE : Nitrile gloves, goggles, and lab coats are mandatory.

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile intermediates (e.g., brominated reagents).

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before disposal (refer to SDS in ) .

Q. How does the compound’s environmental persistence compare to structurally related perfluorinated acids?

- Assessment : While not a perfluoroalkyl substance (PFAS), the bromo and methoxy groups may confer moderate persistence. Use OECD 301B biodegradability testing to evaluate half-life in aquatic systems (methodology adapted from ’s PFAS studies) .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.